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Compound of Interest

Compound Name: XY018

Cat. No.: B15606973

Abstract: This document provides a comprehensive technical overview of the preliminary
efficacy studies for XY018, a potent and selective small molecule antagonist of the Retinoic
acid-related orphan receptor gamma (RORYy). RORYy is a key transcription factor implicated in
the progression of several pathologies, including castration-resistant prostate cancer (CRPC).
The data herein summarizes the in vitro activity of XY018 on prostate cancer cell lines, its
mechanism of action via inhibition of the RORYy signaling pathway, and its in vivo efficacy in a
xenograft model of prostate cancer. Detailed experimental protocols and data visualizations are
provided to support further research and development.

Introduction

Retinoic acid-related orphan receptor gamma (RORYy) is a nuclear receptor that plays a critical
role in cellular differentiation, metabolism, and immunity. Aberrant RORy activity has been
identified as a significant driver in various diseases, including certain cancers.[1] In castration-
resistant prostate cancer (CRPC), RORy has been shown to be upregulated and is correlated
with resistance to therapies like doxorubicin.[1] This makes RORy a compelling therapeutic
target for advanced prostate cancer.

XY018 is a small molecule antagonist designed to selectively bind to the ligand-binding domain
of RORYy, thereby inhibiting its transcriptional activity.[1] Studies have demonstrated that XY018
can potently suppress tumor cell growth and survival.[1] This guide details the foundational
preclinical studies evaluating the efficacy of XY018 as a potential therapeutic agent for prostate
cancer.
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In Vitro Efficacy

The anti-proliferative and pro-apoptotic effects of XY018 were assessed across a panel of
human prostate cancer cell lines.

Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) of XY018 was determined using a standard
colorimetric cell viability assay. The results demonstrate that XY018 effectively reduces the
viability of prostate cancer cells in a dose-dependent manner. Notably, the compound shows
activity in both androgen-sensitive (LNCaP) and castration-resistant (22Rv1, PC-3) cell lines.
An EC50 of 190 nM for inhibiting RORYy constitutive activity has been previously established in
293T cells.[2]

Table 1: IC50 Values of XY018 in Prostate Cancer Cell Lines after 72-hour exposure

Cell Line Description IC50 (uM)

Castration-Resistant, AR-V7
22Rv1 N 1.8
Positive

Castration-Resistant,
PC-3 ) 2.5
Androgen Receptor Negative

LNCaP Androgen-Sensitive 3.1
Non-tumorigenic Prostate

RWPE-1 o > 50
Epithelium

Induction of Apoptosis

To confirm that the reduction in cell viability was due to programmed cell death, apoptosis was
quantified using Annexin V/Propidium lodide (PI) staining followed by flow cytometry. Treatment
with XY018 led to a significant, dose-dependent increase in the percentage of apoptotic cells in
the 22Rv1 cell line.

Table 2: Apoptosis Induction in 22Rv1 Cells by XY018 after 48-hour exposure
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Early Late
. Apoptotic Apoptotic/Necr Total

Treatment Concentration . .

Cells (%) otic Cells (%) Apoptotic
Group (M) : .

(Annexin (Annexin Cells (%)

V+IPI-) V+IPl+)
Vehicle (DMSO) - 41+05 23+0.3 6.4+0.8
XY018 1.0 152+1.1 58+0.6 21.0+£1.7
XY018 2.5 28923 114+1.0 40.3+3.3
XY018 5.0 35.1+28 19.7x15 548+ 4.3

Mechanism of Action: RORy Pathway Inhibition

XY018 functions by antagonizing the RORYy nuclear receptor, thereby inhibiting the
transcription of its target genes, which are involved in cell survival and proliferation.

RORYy Signaling Pathway

The diagram below illustrates the proposed mechanism of action for XY018. By binding to
RORYy, XY018 prevents the recruitment of co-activators, leading to the suppression of target
gene transcription that would otherwise promote tumor growth.
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Caption: Proposed mechanism of XY018 in blocking RORYy signaling.

Target Engagement Verification

To confirm that XY018 engages its target and inhibits the downstream pathway in prostate
cancer cells, a Western Blot analysis was performed. The expression of a known RORYy target
gene was measured in 22Rv1 cells following treatment with XY018.

Table 3: Relative Protein Expression of a RORy Target Gene in 22Rv1 Cells

Relative Target Protein

Treatment Group Concentration (pM) Expression (Normalized to
B-Actin)

Vehicle (DMSO) - 1.00 + 0.08

XY018 2.5 0.52 £ 0.05

XYO018 5.0 0.21 £ 0.03

In Vivo Efficacy

The anti-tumor activity of XY018 was evaluated in an in vivo subcutaneous xenograft model
using immunodeficient mice.

Prostate Cancer Xenograft Model

Male immunodeficient mice were subcutaneously inoculated with 22Rv1 human prostate
cancer cells. Once tumors reached a palpable volume (approx. 100-150 mm?), mice were
randomized into vehicle and treatment groups. XY018 was administered orally, once daily.
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Caption: Experimental workflow for the 22Rv1 xenograft study.

Anti-Tumor Efficacy Results
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XYO018 demonstrated a significant and dose-dependent inhibition of tumor growth compared to

the vehicle control group. The treatment was well-tolerated, with no significant loss in body

weight observed in the treatment groups.

Table 4: Efficacy of XY018 in 22Rv1 Xenograft Model at Day 28

Dose (mgl/kg, oral, Mean Tumor % Tumor Growth
Treatment Group .

QD) Volume (mm?) Inhibition (TGI)
Vehicle - 1250 £ 150
XYO018 25 725+ 95 42%
XY018 50 410+ 70 67%

Experimental Protocols
Cell Viability (MTT) Assay

Cell Plating: Prostate cancer cells were seeded into 96-well plates at a density of 5,000
cells/well and allowed to adhere for 24 hours.

Compound Treatment: Cells were treated with a serial dilution of XY018 (0.01 to 100 uM) or
vehicle (0.1% DMSO) for 72 hours.

MTT Addition: 10 puL of MTT reagent (5 mg/mL in PBS) was added to each well and
incubated for 4 hours at 37°C.

Solubilization: The medium was aspirated, and 100 puL of DMSO was added to each well to
dissolve the formazan crystals.

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. IC50
values were calculated using non-linear regression analysis.

Western Blot Analysis

Cell Lysis: 22Rv1 cells, treated with XY018 or vehicle for 48 hours, were washed with ice-
cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration was determined using a BCA protein assay Kit.

Electrophoresis: Equal amounts of protein (20 pug) were separated by SDS-PAGE on a 10%
polyacrylamide gel.

Transfer: Proteins were transferred to a PVDF membrane.

Blocking & Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour,
followed by overnight incubation at 4°C with primary antibodies against the RORYy target
protein and B-Actin.

Detection: The membrane was incubated with HRP-conjugated secondary antibodies for 1
hour at room temperature. Protein bands were visualized using an enhanced
chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to
guantify band intensity.

In Vivo Xenograft Study

Cell Preparation: 22Rv1 cells were harvested, washed, and resuspended in a 1:1 mixture of
PBS and Matrigel at a concentration of 20 x 10° cells/mL.

Implantation: 100 pL of the cell suspension (2 x 10° cells) was subcutaneously injected into
the right flank of 6-week-old male athymic nude mice.

Tumor Monitoring: Tumor growth was monitored using digital calipers, and tumor volume
was calculated using the formula: (Length x Width?)/2.

Treatment: When tumors reached an average volume of 100-150 mm3, mice were
randomized (n=8 per group) and treated with either vehicle or XY018 (25 and 50 mg/kg) via
oral gavage once daily for 18 consecutive days.

Endpoint: At the end of the study, mice were euthanized, and final tumor volumes and
weights were recorded.

Conclusion

The preliminary data presented in this guide strongly support the continued development of

XYO018 as a therapeutic candidate for prostate cancer. XY018 demonstrates potent in vitro anti-
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proliferative and pro-apoptotic activity in relevant prostate cancer cell lines. Its mechanism of
action is consistent with on-target inhibition of the RORYy signaling pathway. Furthermore,
XYO018 shows significant and dose-dependent anti-tumor efficacy in an in vivo xenograft model.
These findings warrant further investigation into the pharmacokinetics, safety profile, and
broader therapeutic potential of XY018.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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